Cas no 2172004-64-5 (3-4-(benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid)

3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid is a fluorinated thiophene derivative with a benzyloxy-substituted phenyl group, offering unique structural features for pharmaceutical and material science applications. Its difluorophenyl moiety enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery, particularly for kinase inhibitors or anti-inflammatory agents. The thiophene-carboxylic acid group provides a reactive handle for further functionalization, enabling conjugation or derivatization in synthetic chemistry. This compound’s well-defined aromatic system and electron-withdrawing fluorine substituents contribute to its potential in designing high-performance organic electronic materials. Its purity and stability under standard conditions ensure reliable performance in research and industrial settings.
3-4-(benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid structure
2172004-64-5 structure
Product Name:3-4-(benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid
CAS No:2172004-64-5
MF:C18H12F2O3S
MW:346.347890853882
CID:6463488
PubChem ID:165766484
Update Time:2025-05-24

3-4-(benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-(benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid
    • 2172004-64-5
    • 3-[4-(benzyloxy)-2,6-difluorophenyl]thiophene-2-carboxylic acid
    • EN300-1586506
    • Inchi: 1S/C18H12F2O3S/c19-14-8-12(23-10-11-4-2-1-3-5-11)9-15(20)16(14)13-6-7-24-17(13)18(21)22/h1-9H,10H2,(H,21,22)
    • InChI Key: USPYSPLZSLIOPW-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)O)C1C(=CC(=CC=1F)OCC1C=CC=CC=1)F

Computed Properties

  • Exact Mass: 346.04752174g/mol
  • Monoisotopic Mass: 346.04752174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 74.8Ų

3-4-(benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid Pricemore >>

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Additional information on 3-4-(benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid

Introduction to 3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic Acid (CAS No. 2172004-64-5)

3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid (CAS No. 2172004-64-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiophene carboxylic acids, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The benzyloxy and difluorophenyl substituents in the structure of 3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid contribute to its distinct chemical and biological characteristics. The benzyloxy group enhances the lipophilicity of the molecule, facilitating its cellular uptake and distribution. Meanwhile, the difluorophenyl moiety imparts additional stability and modulates the compound's interactions with biological targets.

Recent studies have highlighted the potential of 3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid has shown significant antiviral activity against several viral strains. A research team from the University of California found that this compound effectively inhibits the replication of influenza virus by targeting key viral enzymes. This discovery opens up new avenues for developing antiviral therapies against emerging viral threats.

The anticancer potential of 3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid has also been explored in preclinical studies. A study conducted at Harvard Medical School revealed that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.

The structural versatility of 3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid allows for further optimization through chemical modifications. Researchers are actively investigating analogs with enhanced potency and reduced toxicity to improve their therapeutic index. These efforts are crucial for advancing this compound from preclinical studies to clinical trials.

In conclusion, 3-4-(Benzyloxy)-2,6-difluorophenylthiophene-2-carboxylic acid (CAS No. 2172004-64-5) represents a promising lead compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and multifaceted biological activities make it an attractive target for further research and development. As more studies are conducted, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.

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